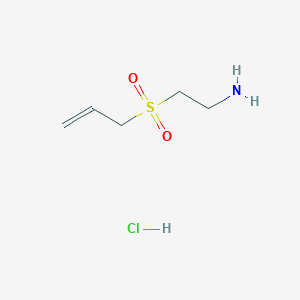
2-Bromo-5-ethoxypyrimidine
Übersicht
Beschreibung
2-Bromo-5-ethoxypyrimidine is a chemical compound with the molecular formula C6H7BrN2O . It is characterized by a bromine atom attached to the 2-position of a pyrimidine ring, along with an ethoxy group at the 5-position. The compound has a molecular weight of approximately 203.04 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-ethoxypyrimidine consists of a six-membered pyrimidine ring with a bromine atom at the 2-position and an ethoxy group at the 5-position. The compound’s chemical formula is represented as C6H7BrN2O .
Wissenschaftliche Forschungsanwendungen
Antiviral and Antiretroviral Activity
The derivative 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, created by modifying 2-Bromo-5-ethoxypyrimidine, displayed significant inhibition of retrovirus replication in cell culture, showcasing pronounced antiretroviral activity, similar to reference drugs like adefovir and tenofovir. However, these compounds showed minimal effectiveness against DNA viruses like herpes simplex virus and cytomegalovirus (Hocková et al., 2003).
Chemical Synthesis and Transformations
2-Bromo-5-ethoxypyrimidine reacts with perfluoroalkyl iodide, leading to derivatives that are useful for further chemical transformations. The resultant 5-perfluoroalkyl derivatives are precursors for more complex chemical structures, indicating the versatility of 2-Bromo-5-ethoxypyrimidine in chemical synthesis (Ismail et al., 2002).
Synthesis of Heterocyclic Compounds
2-Bromo-5-ethoxypyrimidine serves as a key intermediate in the synthesis of heterocyclic compounds. It's used in various methodologies to synthesize pyridine and pyrimidine derivatives, which are crucial in the development of pharmaceuticals and other complex organic molecules (Hertog et al., 2010).
Preparation of Metal-complexing Molecular Rods
The brominated derivatives of 2,2'-bipyrimidines, obtained from 2-Bromo-5-ethoxypyrimidine, are valuable in the preparation of metal-complexing molecular rods. These rods have applications in the design of molecular electronic devices and sensors (Schwab et al., 2002).
Large-scale Synthesis of Heterocyclic Analogues
2-Bromo-5-ethoxypyrimidine is instrumental in the large-scale synthesis of heterocyclic analogues like pyridin- and pyrimidin-2-yl acetates. The ability to efficiently produce these compounds on a large scale is beneficial for industrial applications and pharmaceutical manufacturing (Morgentin et al., 2009).
Eigenschaften
IUPAC Name |
2-bromo-5-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQQZMXLZDNPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine](/img/structure/B1378798.png)
![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)



![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)






![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)
